molecular formula C19H11F3N2O2S2 B13823156 (3-Cyano-6-thiophen-2-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-phenyl-acetic acid

(3-Cyano-6-thiophen-2-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-phenyl-acetic acid

Cat. No.: B13823156
M. Wt: 420.4 g/mol
InChI Key: ABUKUMWSIDVZJQ-UHFFFAOYSA-N
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Description

{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiophene ring, a trifluoromethyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine ring, followed by the introduction of the cyano, thiophene, and trifluoromethyl groups. The final step involves the attachment of the phenylacetic acid moiety through a sulfanyl linkage. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thiophene ring to a saturated ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or saturated rings. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets. The cyano group and thiophene ring may facilitate binding to enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The phenylacetic acid moiety may contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H11F3N2O2S2

Molecular Weight

420.4 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C19H11F3N2O2S2/c20-19(21,22)13-9-14(15-7-4-8-27-15)24-17(12(13)10-23)28-16(18(25)26)11-5-2-1-3-6-11/h1-9,16H,(H,25,26)

InChI Key

ABUKUMWSIDVZJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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